1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

Catalog No.
S12539108
CAS No.
M.F
C9H6F2
M. Wt
152.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

Product Name

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

IUPAC Name

1,2-difluoro-4-prop-2-ynylbenzene

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

InChI

InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2

InChI Key

RVQIBUKUMJROPR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=C(C=C1)F)F

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene is an aromatic compound characterized by the presence of two fluorine atoms and a prop-2-yn-1-yl substituent on a benzene ring. Its molecular formula is C9H7F2C_9H_7F_2, and it features a unique combination of functional groups that influence its chemical behavior and potential applications. The presence of fluorine atoms enhances the compound's reactivity and stability, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones, particularly targeting the prop-2-yn-1-yl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of catalysts like palladium.
  • Substitution: The fluorine atoms can be substituted with various nucleophiles, such as amines or thiols, enhancing the compound's versatility in synthetic applications. The electron-withdrawing nature of fluorine makes the benzene ring more susceptible to nucleophilic attack.

Several synthetic routes can be employed to produce 1,2-difluoro-4-(prop-2-yn-1-yl)benzene:

  • Fluorination of Benzene Derivatives: Starting from a suitable benzene derivative, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide or Selectfluor.
  • Alkylation: The propynyl group can be introduced through alkylation reactions involving propargyl bromide and a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
  • Coupling Reactions: Advanced methods may involve coupling reactions, such as Sonogashira coupling, which utilizes palladium catalysts to incorporate the propynyl group efficiently.

The unique structural features of 1,2-difluoro-4-(prop-2-yn-1-yl)benzene make it valuable in several applications:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Material Science: Its distinct properties may be exploited in developing specialty chemicals and materials with tailored characteristics.
  • Pharmaceutical Development: Given its potential biological activity, it could be explored for use in drug discovery and development processes .

Several compounds share structural similarities with 1,2-difluoro-4-(prop-2-yn-1-ylenyloxy)benzene. Here are notable examples:

Compound NameStructural FeaturesKey Differences
1-Fluoro-4-(prop-2-ynyl)benzeneContains one fluorine atomLacks the second fluorine atom
4-Fluoro-(prop-2-enyl)benzeneContains a double bond instead of an alkyneDifferent substituent structure
1,3-Difluoro-4-methylbenzeneMethyl group instead of propynylDifferent substituent affecting reactivity
4-Fluoro-benzaldehydeContains an aldehyde functional groupLacks alkyne functionality

The uniqueness of 1,2-difluoro-4-(prop-2-yne)benzene lies in its specific combination of functional groups that confer distinct chemical properties and reactivity patterns compared to these similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

152.04375652 g/mol

Monoisotopic Mass

152.04375652 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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